Product packaging for L-Histidyl-L-alanyl-L-alanylglycine(Cat. No.:CAS No. 920281-91-0)

L-Histidyl-L-alanyl-L-alanylglycine

Cat. No.: B15220029
CAS No.: 920281-91-0
M. Wt: 354.36 g/mol
InChI Key: TXMSKNLYJNMLMA-NRPADANISA-N
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Description

Significance of Oligopeptides in Contemporary Biochemical Research

Oligopeptides, short chains of amino acids typically comprising between two and twenty residues, are of immense importance in modern biochemical research. They serve a vast array of biological roles, acting as hormones, neurotransmitters, and signaling molecules. nih.gov Their relatively small size makes them amenable to both chemical synthesis and detailed structural analysis, allowing researchers to probe the intricate relationship between amino acid sequence, three-dimensional conformation, and biological activity. Furthermore, the study of oligopeptides provides a foundational understanding for the far more complex world of proteins.

Rationale for Comprehensive Investigation of L-Histidyl-L-alanyl-L-alanylglycine as a Model Tetrapeptide

The selection of this compound as a model tetrapeptide for in-depth study is far from arbitrary. The rationale stems from the unique properties of its constituent amino acids:

L-Histidine: The imidazole (B134444) side chain of histidine is particularly noteworthy. It can act as both a proton donor and acceptor at physiological pH, making it a crucial component in the active sites of many enzymes. acs.orgnih.gov This property also allows histidine residues to participate in the coordination of metal ions, a function vital for various biological processes and for the development of artificial enzymes and catalysts. rsc.orgnih.gov The presence of histidine in this tetrapeptide makes it an excellent model for studying metal-peptide interactions and catalytic mechanisms. rsc.orgrsc.org

L-Alanine: Alanine (B10760859), with its small, non-polar methyl side chain, has a high propensity to form helical structures within peptides and proteins. nih.govacs.org The inclusion of two consecutive alanine residues in this tetrapeptide provides a segment that can be used to study the initiation and stability of secondary structures.

The combination of a catalytically active and metal-binding residue (histidine), a structure-promoting residue (alanine), and a flexible residue (glycine) in a short, synthesizable chain makes this compound an ideal system for dissecting the fundamental principles of peptide science.

Contextualization within Peptide Chemistry and Related Peptidic Architectures

This compound serves as a foundational building block in the broader field of peptide chemistry. The principles learned from its study can be applied to the design of more complex peptidic architectures with tailored functions. For instance, the understanding of how the histidine residue in this tetrapeptide coordinates with metal ions can inform the design of larger, multi-peptide assemblies that act as sophisticated catalysts. rsc.org

Furthermore, the conformational tendencies of the alanine and glycine (B1666218) residues can be extrapolated to predict the structures of longer, more complex peptides. Researchers are exploring a vast array of peptidic architectures, including cyclic peptides, branched peptides, and peptide dendrimers, to create novel materials and therapeutics. acs.org The fundamental knowledge gained from simple linear tetrapeptides like this compound is indispensable for the rational design of these more intricate structures.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N6O5 B15220029 L-Histidyl-L-alanyl-L-alanylglycine CAS No. 920281-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920281-91-0

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H22N6O5/c1-7(12(23)17-5-11(21)22)19-13(24)8(2)20-14(25)10(15)3-9-4-16-6-18-9/h4,6-8,10H,3,5,15H2,1-2H3,(H,16,18)(H,17,23)(H,19,24)(H,20,25)(H,21,22)/t7-,8-,10-/m0/s1

InChI Key

TXMSKNLYJNMLMA-NRPADANISA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Advanced Synthetic Methodologies for L Histidyl L Alanyl L Alanylglycine

Chemical Synthesis Approaches for L-Histidyl-L-alanyl-L-alanylglycine

The synthesis of this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). evitachem.comamericanpeptidesociety.org Each approach has its own set of optimizations and refinements to enhance efficiency and product quality.

Optimizations in Solid-Phase Peptide Synthesis (SPPS) for this compound

SPPS is a widely used technique for synthesizing peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support, or resin. peptide.comchempep.com This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing and filtration. chempep.com

Resin Selection and Functionalization Strategies

The choice of resin is a critical factor in SPPS, as it influences reaction kinetics, purity, yield, and the C-terminal functionality of the final peptide. chempep.com An ideal resin must be chemically and mechanically stable, and it must swell appropriately in the solvents used for synthesis to allow for efficient diffusion of reagents. chempep.com

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin for the Fmoc/tBu strategy. chempep.combiosynth.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps in preserving acid-sensitive side-chain protecting groups and is ideal for preparing protected peptide fragments for segment condensation. chempep.combiosynth.com

The loading capacity of the resin, expressed in mmol/g, is another important consideration. chempep.comiris-biotech.de For shorter peptides like this tetrapeptide, a higher loading resin may be economical. However, for longer or more complex sequences, a lower loading capacity is often preferred to minimize steric hindrance and aggregation. iris-biotech.de

Table 1: Comparison of Resins for SPPS of Peptides with C-terminal Acids

ResinLinker TypeCleavage ConditionsAdvantagesDisadvantages
Wang Resin p-Alkoxybenzyl esterModerate acid (e.g., 50-95% TFA)Good for standard Fmoc synthesis.Can be susceptible to premature cleavage with very acid-sensitive residues.
2-Chlorotrityl Chloride (2-CTC) Resin ChlorotritylVery mild acid (e.g., 1% TFA or HFIP)Minimizes racemization of C-terminal residue; suitable for protected fragment synthesis. biosynth.comMore expensive than Wang resin.
Merrifield Resin Benzyl esterStrong acid (e.g., HF)Standard for Boc chemistry. chempep.comjst.go.jpHarsh cleavage conditions can damage sensitive peptides.
Coupling Reagent Selection and Efficiency for Tetrapeptide Elongation

The formation of the peptide bond between amino acids is facilitated by coupling reagents. The efficiency of these reagents is crucial for achieving high yields and minimizing side reactions. For the synthesis of this compound, the selection of the coupling reagent can significantly impact the success of the synthesis, especially when coupling to the sterically hindered N-terminus of the growing peptide chain.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and PyBOP. sigmaaldrich.compeptide.com Reagents like HATU and PyAOP are particularly effective for difficult couplings due to the formation of more reactive active esters. sigmaaldrich.comiris-biotech.de The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can further enhance coupling efficiency and reduce racemization. americanpeptidesociety.orgsigmaaldrich.com

Recent advancements have introduced Oxyma-based reagents like COMU, which are not only efficient but also offer a better safety profile as they are not derived from potentially explosive triazole reagents. sigmaaldrich.comacs.org

Table 2: Common Coupling Reagents in SPPS

ReagentClassActivatorAdvantages
DIC Carbodiimide (B86325)Forms O-acylisourea intermediateCost-effective. americanpeptidesociety.org
HBTU Aminium SaltHOBtEfficient and widely used. peptide.com
HATU Aminium SaltHOAtHighly reactive, good for hindered couplings. sigmaaldrich.com
PyBOP Phosphonium SaltHOBtEfficient, byproducts are less hazardous than BOP. peptide.com
COMU Uronium SaltOxymaHigh efficiency, non-explosive, "green chemistry" advantages. acs.org
Side Chain Protecting Group Orthogonality and Deprotection Protocols

To prevent unwanted side reactions, the reactive side chains of amino acids must be protected during synthesis. peptide.com The choice of protecting groups is governed by the principle of orthogonality, which means that the N-terminal protecting group and the side-chain protecting groups can be removed under different conditions. peptide.comiris-biotech.de

In the most common SPPS strategy, the N-terminus is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu) or trityl (Trt). peptide.combiosynth.com For the synthesis of this compound, the imidazole (B134444) side chain of histidine requires protection. Common protecting groups for histidine in Fmoc-SPPS include the trityl (Trt) group, which is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.com

The final deprotection and cleavage from the resin are typically performed in a single step using a "cleavage cocktail" containing a strong acid like TFA and scavengers to trap the reactive carbocations generated during the process. rsc.org

Solution-Phase Peptide Synthesis Refinements for this compound

Solution-phase peptide synthesis (LPPS), also known as conventional peptide synthesis, involves the coupling of amino acids in a homogenous solution. americanpeptidesociety.org While it can be more labor-intensive due to the need for purification after each step, it is well-suited for large-scale synthesis and the preparation of peptide fragments. nih.gov

Segment Condensation Strategies

A key refinement in solution-phase synthesis is the segment condensation strategy. nih.gov This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. nih.gov This convergent strategy can be more efficient than a linear, stepwise synthesis, especially for longer peptides. nih.gov

The combination of solution-phase synthesis for fragment preparation and solid-phase synthesis for the final coupling is a powerful hybrid approach. nih.gov

Minimization of Epimerization and Side Reactions during Peptide Bond Formation

The chemical synthesis of peptides is often complicated by side reactions, with epimerization being a primary concern that can compromise the biological activity and purity of the final product. mdpi.com Epimerization, the undesirable conversion of a chiral center to its opposite configuration, frequently occurs at the α-carbon of an activated amino acid residue during peptide bond formation. mdpi.com This process can significantly diminish the yield of the desired stereochemically pure peptide.

Two primary mechanisms contribute to epimerization during peptide synthesis:

Oxazolone (B7731731) Formation: The most common pathway involves the formation of a 5(4H)-oxazolone intermediate. The activated C-terminal amino acid can cyclize, and subsequent enolization of the oxazolone, facilitated by a base, leads to the loss of stereochemical integrity at the α-carbon.

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to an enolate intermediate that can be reprotonated from either side, resulting in racemization. mdpi.com

Controlling these pathways is crucial for the successful synthesis of this compound. Research into peptide synthesis has identified several strategies to suppress these unwanted reactions. For instance, the choice of coupling reagents, solvents, temperature, and additives plays a pivotal role. The use of a β-thiolactone framework has been shown to enable efficient intramolecular aminolysis while preventing epimerization by imposing conformational constraints that inhibit the formation of the problematic oxazolone intermediate. nih.gov While this was demonstrated for cyclic tetrapeptides, the principle of using rigid scaffolds to prevent epimerization is a significant advancement. nih.gov

Beyond epimerization, side reactions specific to the amino acid residues can occur. For histidine, the imidazole ring can be a source of side reactions, requiring appropriate side-chain protection strategies. The formation of diketopiperazines is another common side reaction, particularly during the synthesis of dipeptides, which can be minimized by careful selection of reaction conditions and protecting groups.

Table 1: Strategies to Minimize Epimerization and Side Reactions

Strategy Description Key Findings/Examples
Coupling Reagents Selection of reagents that minimize activation time or favor the desired reaction pathway over oxazolone formation. Additives like ethyl 2,2,2-trifluoro-2-((2-ethyl-5-methyloxazol-4-yl)amino)acetate (ETT) can reduce side reactions. tandfonline.com
Low Temperature Conducting the coupling reaction at lower temperatures to reduce the rate of epimerization. Cooling the reaction mixture to –15 °C before adding reagents is a common practice. mdpi.com
Solvent Choice Using non-polar or specific "green" solvents can influence reaction pathways and reduce side reactions. Propylene carbonate has been shown to be an effective solvent where no epimerization was observed in tetrapeptide synthesis. researchgate.netrsc.org
Conformational Constraint Introducing scaffolds that conformationally lock the geometry to resist oxazolone formation. The β-thiolactone framework provides a reactive C-terminus that resists epimerization during cyclization. nih.gov

| Base Selection | Using non-nucleophilic, sterically hindered bases to minimize α-proton abstraction. | N-methylmorpholine is often used as a base in coupling reactions. mdpi.com |

Mechanistic Studies of Peptide Bond Formation in this compound Synthesis

The formation of a peptide bond is a condensation reaction that, in a laboratory setting, is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. youtube.com Mechanistic studies, using both experimental and computational methods, have provided deep insights into this fundamental transformation, which is applicable to the synthesis of this compound.

In chemical peptide synthesis, the process typically involves a coupling reagent, such as a carbodiimide, which reacts with the C-terminal carboxyl group of a protected amino acid. This forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amino group of the incoming amino acid. The reaction proceeds through a tetrahedral intermediate which then collapses to form the new peptide bond, releasing a urea (B33335) derivative as a byproduct.

Computational studies have explored various transition states, including six- and eight-membered ring transition states, with some results suggesting that a proton shuttle mechanism involving solvent molecules or additives can lower the activation energy of the reaction. nih.gov The ribosome, nature's own peptide synthesizer, catalyzes peptide bond formation through a precisely orchestrated mechanism involving a proton shuttle through a hydroxyl group and a water molecule within an eight-membered ring transition state. youtube.comnih.gov While chemical synthesis does not replicate this environment perfectly, understanding these natural mechanisms can inspire the design of more efficient synthetic catalysts and strategies. nih.govnih.govpsu.edu

Mechanochemical methods, such as ball-milling, have also been investigated, showing that peptide bonds can form in the absence of water, a process relevant to prebiotic chemistry and modern green synthesis. irb.hr These studies reveal that peptide bond formation can be a dynamic and reversible process, with simultaneous making and breaking of bonds. irb.hr

Implementation of Green Chemistry Principles in this compound Production

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is notorious for its high consumption of hazardous solvents and reagents, generating significant chemical waste. rsc.orgadvancedchemtech.com The principles of green chemistry aim to mitigate this environmental impact by designing safer and more efficient chemical processes.

A primary focus has been the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have serious toxicity concerns. rsc.org Research has identified several greener alternatives that are effective for peptide synthesis. Propylene carbonate (PC), for example, has been successfully used as a replacement for DMF and DCM in both solution-phase and solid-phase synthesis of tetrapeptides, with comparable or better yields and purity. researchgate.netrsc.orgacs.org Other sustainable solvent systems include mixtures like anisole (B1667542) and 2-methyl-1-pyrrolidinone (NOP), which can be derived from renewable biomass sources. tandfonline.com

Further advancements in green peptide synthesis include:

Greener Reagents: Utilizing less hazardous coupling agents, such as t-butyl 2-ethyl-2-hydroxyperoxy-butanoate (TBEC), and moving away from toxic deprotection reagents like trifluoroacetic acid (TFA). tandfonline.comadvancedchemtech.comacs.org

Process Intensification: Adopting continuous flow systems instead of traditional batch reactors. Continuous flow allows for precise control, reduced excess of reagents, and minimized waste generation. advancedchemtech.com

Waste Reduction: Optimizing reaction conditions to reduce the number of washing and purification steps, which account for the majority of waste in peptide synthesis. advancedchemtech.com

Table 2: Comparison of Green Solvents vs. Traditional Solvents in Peptide Synthesis

Solvent Type Advantages Disadvantages
N,N-Dimethylformamide (DMF) Traditional Good solubilizing properties for amino acids and resins. Toxic, high boiling point, generates hazardous waste. rsc.org
Dichloromethane (DCM) Traditional Effective for many coupling and deprotection steps. Carcinogenic, environmentally persistent. rsc.org
Propylene Carbonate (PC) Green Low toxicity, biodegradable, effective for coupling and deprotection, can be recycled. researchgate.netacs.org May require specific resins (e.g., ChemMatrix) for adequate swelling. researchgate.net
Anisole/NOP Mixture Green Derived from renewable sources, good swelling for certain resins. tandfonline.com Performance can be resin-dependent.

| γ-Valerolactone (GVL) | Green | Biodegradable, derived from biomass, effective with microwave heating. acs.org | Can cause side reactions with specific amino acids (e.g., Glycine) if not managed. acs.org |

Enzymatic and Chemoenzymatic Synthesis of this compound

As an alternative to purely chemical methods, enzymatic and chemoenzymatic approaches offer a powerful and inherently green route for peptide synthesis. adelphi.edu These methods leverage the high efficiency and selectivity of enzymes to form peptide bonds under mild, aqueous conditions. adelphi.edunih.gov

Identification and Characterization of Enzymes Facilitating Tetrapeptide Ligation

The formation of peptide bonds can be catalyzed by several classes of enzymes, broadly categorized as ligases or engineered proteases. nih.gov These biocatalysts offer excellent regio- and chemoselectivity, making them valuable tools for assembling peptides like this compound. researchgate.netresearchgate.net

Key enzyme classes for peptide ligation include:

Sortases: Cysteine transpeptidases that recognize a specific sorting signal (e.g., LPXTG) at the C-terminus of one peptide and ligate it to an N-terminal glycine (B1666218) on another. nih.gov

Butelase: A cysteine ligase known for its high efficiency in peptide cyclization and ligation, recognizing an N/D-HV motif at the C-terminus. nih.gov

Subtilisin-Derived Variants (e.g., Peptiligase): Engineered serine proteases where the catalytic machinery is altered to favor synthesis (aminolysis) over degradation (hydrolysis). nih.gov Peptiligase is highly efficient, requiring only catalytic amounts and achieving high yields in aqueous media with unprotected peptide fragments. nih.gov

Lipases: These hydrolases, such as those from Candida antarctica, can catalyze peptide bond formation in aqueous or organic solvent systems and have been used to synthesize tetrapeptides. nih.gov

Chemoenzymatic peptide synthesis (CEPS) combines the strengths of chemical synthesis (for creating initial peptide fragments, potentially with unnatural amino acids) and enzymatic ligation (for joining these fragments together cleanly and efficiently). acsgcipr.orgyoutube.com This hybrid approach can significantly reduce costs and improve purity compared to purely chemical methods. youtube.com

Table 3: Key Features of Enzymes Used for Peptide Ligation

Enzyme Class Type Catalytic Mechanism Advantages
Sortase A Cysteine Transpeptidase Recognizes LPXTG motif, forms thioester intermediate. nih.gov Robust, commercially available.
Butelase Cysteine Ligase Recognizes N/D-HV motif. nih.gov Very high ligation and cyclization rates. nih.gov
Peptiligase Engineered Serine Protease Acyl-enzyme complex favors aminolysis over hydrolysis. nih.gov High catalytic efficiency, high yields, broad substrate scope. nih.gov

| Lipases | Hydrolase | Can catalyze ester/amide formation, often in non-aqueous media. nih.gov | Highly stable, can be used with organic co-solvents. nih.gov |

Biocatalytic Approaches for Stereoselective this compound Formation

A paramount advantage of enzymatic synthesis is its inherent stereoselectivity. adelphi.edunih.gov Unlike chemical methods that risk epimerization, enzymes possess precisely structured active sites that can distinguish between L- and D-amino acid enantiomers. This ensures that only the desired L-amino acids are incorporated into the growing peptide chain, yielding a product with exceptionally high stereochemical purity. This eliminates the need for chiral purification steps that are often required in chemical synthesis. The chemoenzymatic approach, which uses hydrolases to catalyze the stereoselective formation of peptide bonds, is a clean and mild procedure that avoids the harsh conditions and complex protection-deprotection schemes of conventional synthesis. nih.gov

Process Optimization for Enhanced Yield and Purity in Biocatalytic Systems

Key areas for optimization include:

Reaction Conditions: Systematically adjusting pH, temperature, and buffer composition is critical, as enzyme activity and stability are highly dependent on these factors. nih.gov Alkaline conditions, for example, are often suitable for aminolysis due to the pKa of the amine groups. nih.gov

Substrate and Enzyme Concentration: Optimizing the concentrations of the peptide fragments and the enzyme is crucial for driving the reaction towards product formation and minimizing hydrolysis. nih.gov

Enzyme Engineering and Immobilization: Directed evolution and protein engineering can be used to improve an enzyme's stability, catalytic efficiency, and substrate specificity for a particular target peptide. nih.gov Immobilizing the enzyme on a solid support facilitates its easy removal from the reaction mixture and allows for its reuse, significantly improving the process economics. mdpi.com

Process Design: Implementing continuous flow processes using packed-bed bioreactors can enhance productivity and allow for more efficient synthesis compared to batch systems. mdpi.comresearchgate.net

| Throughput | Increase product output per unit time. | Continuous flow reactor design. mdpi.com |

Structural Elucidation and Conformational Analysis of L Histidyl L Alanyl L Alanylglycine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for a detailed structural and conformational analysis of peptides like L-Histidyl-L-alanyl-L-alanylglycine. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Raman and Infrared) provide complementary information at the atomic and molecular levels, offering insights into the peptide's primary and secondary structure, as well as its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure of this compound

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information, from the sequence of amino acids to the spatial arrangement of the peptide backbone and side chains.

The first step in any NMR-based structural analysis is the assignment of the observed resonance signals to specific protons (¹H) and carbons (¹³C) in the molecule. For a tetrapeptide like this compound, this involves identifying the signals corresponding to the backbone (N-H, Cα-H, C') and side-chain protons and carbons of each of the four amino acid residues.

Table 1: Expected ¹H Chemical Shift Ranges (ppm) for this compound in Aqueous Solution This table is generated based on typical values for amino acids in peptides and is for illustrative purposes. Actual values would require experimental determination.

Proton Histidine Alanine (B10760859) 1 Alanine 2 Glycine (B1666218)
NH 8.0-9.0 8.0-8.5 8.0-8.5 8.0-8.5
4.5-5.0 4.2-4.5 4.2-4.5 3.8-4.0
3.0-3.5 1.3-1.5 1.3-1.5 -
Imidazole (B134444) C2-H 7.5-8.5 - - -

| Imidazole C4-H | 6.8-7.5 | - | - | - |

Table 2: Expected ¹³C Chemical Shift Ranges (ppm) for this compound in Aqueous Solution This table is generated based on typical values for amino acids in peptides and is for illustrative purposes. Actual values would require experimental determination.

Carbon Histidine Alanine 1 Alanine 2 Glycine
C' (Carbonyl) 170-175 172-177 172-177 171-176
53-58 48-53 48-53 41-44
28-33 15-20 15-20 -
Imidazole C2 130-140 - - -
Imidazole C4 115-125 - - -

| Imidazole C5 | 130-140 | - | - | - |

To unambiguously assign the chemical shifts and to gain insight into the peptide's conformation, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify through-bond scalar couplings between protons, which helps in identifying the spin systems of the individual amino acid residues. u-tokyo.ac.jp For instance, in an alanine residue, the NH, Hα, and Hβ protons would show correlations in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. u-tokyo.ac.jp This experiment is fundamental for assigning the carbon and nitrogen backbone and side-chain resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for linking adjacent amino acid residues by observing correlations between the Hα of one residue and the carbonyl carbon (C') of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of protons (typically within 5 Å). u-tokyo.ac.jp The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of the peptide's three-dimensional structure. For example, the presence of a NOE between the Hα of one residue and the NH of the next residue (dαN(i, i+1)) is indicative of a particular backbone conformation.

The imidazole side chain of histidine has a pKa value of approximately 6.0, meaning its protonation state is sensitive to changes in pH around neutrality. This change in protonation state can significantly influence the peptide's conformation through electrostatic interactions. NMR titration, where a series of NMR spectra are recorded at different pH values, is the primary method to study these dynamics.

As the pH of the solution is varied, the chemical shifts of the protons and carbons in and near the histidine residue will change. By plotting the chemical shift as a function of pH, a titration curve can be generated, from which the pKa of the imidazole ring can be determined. Furthermore, changes in the chemical shifts of residues distant from the histidine can indicate a pH-induced conformational change that propagates along the peptide backbone. Analysis of NOE data at different pH values would provide direct evidence of any such conformational transitions.

Vibrational Spectroscopy (Raman and Infrared) for Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's vibrational modes. youtube.com These techniques are particularly sensitive to the secondary structure of peptides, with specific vibrational bands, known as the amide bands, serving as key indicators of backbone conformation.

The amide group (-CO-NH-) that forms the peptide bond gives rise to several characteristic vibrational bands:

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. nih.govresearchgate.net Its frequency is highly sensitive to hydrogen bonding and the secondary structure of the peptide. For instance, α-helical structures typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹ and often a minor, higher frequency component. Random coil or disordered structures usually have a broad Amide I band centered around 1640-1650 cm⁻¹.

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net It is also sensitive to secondary structure, though generally less so than the Amide I band.

Amide III (1220-1330 cm⁻¹): This is a complex band arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. nih.govresearchgate.netnih.gov Despite its complexity, it can be a useful indicator of secondary structure, with different conformations giving rise to distinct patterns in this region.

For this compound, one would expect the Raman and IR spectra to be dominated by features characteristic of a flexible, random-coil-like conformation in aqueous solution. However, the formation of transient, local secondary structures or specific hydrogen bonding interactions involving the histidine side chain could lead to distinct features in the amide band regions. A detailed analysis, often aided by computational modeling, would be necessary to interpret the vibrational spectra in terms of specific conformational preferences.

Table 3: General Positions of Amide Bands in IR and Raman Spectra for Different Secondary Structures This table provides general frequency ranges and is for illustrative purposes.

Secondary Structure Amide I (cm⁻¹) Amide II (cm⁻¹) Amide III (cm⁻¹)
α-Helix ~1650–1658 ~1540–1550 ~1260–1300
β-Sheet ~1620–1640 ~1520–1540 ~1230–1250

| Random Coil | ~1640–1650 | ~1530–1550 | ~1240–1260 |

Hydrogen Bonding Network Characterization within this compound

Intramolecular hydrogen bonds, which occur within a single peptide molecule, are fundamental to the formation of stable secondary structures like α-helices and β-turns. In peptides, these bonds typically form between the carbonyl oxygen (C=O) of one amino acid residue and the amide hydrogen (N-H) of another residue further along the chain. The stability of these bonds is a delicate balance between the conformational flexibility of the peptide backbone and steric effects. Statistical analysis of known structures indicates a preference for the formation of six-membered rings through intramolecular hydrogen bonding. ustc.edu.cn For instance, in alanine-rich α-helices, the most common intramolecular hydrogen bonds are of the i → i+4 type, characteristic of an α-helix. nih.gov The imidazole ring of the histidine residue in this compound can also participate in intramolecular hydrogen bonding, further influencing the peptide's conformation. rsc.org

Intermolecular hydrogen bonds form between different peptide molecules and are the primary drivers of peptide aggregation and the formation of higher-order structures such as β-sheets. researchgate.net These interactions can be hindered by the encapsulation of the peptide, for example, within a binding pocket, which prevents the formation of an extended hydrogen-bonding network. researchgate.net The specific patterns of intermolecular hydrogen bonding are largely governed by main-chain interactions and can be surprisingly resilient to disturbances from polar side chains, ions, or water molecules. nih.gov In the solid state, these interactions, along with other forces like van der Waals interactions, dictate the crystal packing. mdpi.com

The characterization of the hydrogen bonding network in this compound involves identifying the donor and acceptor atoms and measuring the corresponding bond lengths and angles. This information provides insight into the conformational preferences of the peptide in different environments.

Electronic Circular Dichroism (ECD) for Chiral Conformation and Secondary Structure Elements

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the secondary structure and chiral conformation of peptides and proteins in solution. wikipedia.orgnih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgnih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the peptide backbone and can be used to identify and quantify different secondary structure elements such as α-helices, β-sheets, and random coils. wikipedia.org

The ECD spectrum of a peptide is characterized by distinct bands in the far-UV region (typically below 250 nm). For example, an α-helical conformation typically shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm, while a random coil conformation is characterized by a strong negative band around 200 nm. researchgate.net

Secondary Structure Characteristic ECD Bands (nm)
α-HelixPositive ~192, Negative ~208, Negative ~222
β-SheetNegative ~218, Positive ~195
Random CoilStrong Negative ~200

Electron Paramagnetic Resonance (EPR) Studies on this compound Radiolysis Products

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules and materials with unpaired electrons, i.e., paramagnetic species. frontiersin.org It is particularly useful for studying radicals, which are often formed as transient intermediates in chemical reactions, including those induced by radiation. frontiersin.orgcapes.gov.br

When peptides are exposed to ionizing radiation, such as UV light or X-rays, they can undergo radiolysis, leading to the formation of various radical species. capes.gov.br EPR spectroscopy can be used to detect and characterize these radicals, providing information about their electronic structure and local environment. frontiersin.org The g-factor and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the specific radical and can help in its identification. frontiersin.org

In the context of this compound, EPR studies on its radiolysis products can elucidate the sites of radiation damage within the peptide. The imidazole ring of histidine is a known site for radical formation. EPR studies can help identify the specific radical species formed on the histidine residue, as well as on other parts of the peptide backbone or side chains. This information is crucial for understanding the mechanisms of radiation-induced damage to peptides and proteins. Furthermore, EPR can be employed to study the interaction of the peptide with metal ions, which can be relevant for its biological activity. nih.govnih.gov

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic-level structure of a molecule in its solid, crystalline state. cardiff.ac.uk This technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal.

By analyzing the diffraction pattern, scientists can deduce the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. This provides a static snapshot of the molecule's conformation in the crystal lattice. For this compound, an X-ray crystal structure would reveal the specific folded or extended conformation of the peptide backbone and the orientation of the histidine and alanine side chains.

The detailed three-dimensional structure obtained from X-ray crystallography allows for a thorough analysis of the intermolecular interactions that stabilize the crystal lattice. mdpi.com These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. The hydrogen bonding network, in particular, plays a crucial role in determining the crystal packing of peptides. nih.gov

For this compound, the analysis would focus on the hydrogen bonds formed between the amide groups of the peptide backbone, the terminal amino and carboxyl groups, and the imidazole ring of the histidine residue. The imidazole ring can act as both a hydrogen bond donor and acceptor. rsc.orgnih.gov The crystal structure would provide precise measurements of the distances and angles of these hydrogen bonds, offering a detailed picture of the forces holding the crystal together. This information is valuable for understanding the principles of molecular recognition and self-assembly in peptides.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for confirming the elemental composition and structure of a molecule. nih.gov It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the molecular formula.

For this compound (C14H22N6O5), HRMS would provide a highly accurate mass measurement that corresponds to its calculated monoisotopic mass of 354.16516782 Da. nih.gov This serves as a primary confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the amino acid sequence of peptides and elucidating their fragmentation patterns upon collisional activation. tandfonline.com In a typical MS/MS experiment, the protonated peptide is isolated and then subjected to collision-induced dissociation (CID), leading to the cleavage of the weakest bonds, primarily the peptide amide bonds. tandfonline.com This process generates a series of fragment ions, which are then analyzed to reconstruct the peptide's sequence. tandfonline.com

For this compound, the expected fragmentation would predominantly yield b- and y-type ions. The presence of a histidine residue can influence the fragmentation pattern. Histidine's imidazole side chain is a common site for protonation, which can affect the fragmentation pathways. nih.gov For instance, the presence of a charge on the histidine side chain can lead to characteristic fragment ions. nih.gov

A hypothetical fragmentation table for the singly protonated this compound is presented below. The masses are calculated based on the average isotopic masses of the amino acid residues.

Ion TypeSequenceMass (Da)Ion TypeSequenceMass (Da)
b₁H138.1y₁G75.1
b₂HA209.2y₂AG146.2
b₃HAA280.3y₃AAG217.3
y₄HAAG355.4
This table is interactive. You can sort the columns by clicking on the headers.

The observation of a comprehensive series of b- and y-ions in the MS/MS spectrum would provide unambiguous confirmation of the this compound sequence.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to traditional mass spectrometry, allowing for the differentiation of ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section) in the gas phase. nih.govtamu.edu This technique is particularly valuable for studying the conformational diversity of peptides. nih.govnih.gov Even small peptides can exist as a mixture of different conformers in the gas phase, and IMS-MS can often separate these, providing insights into their three-dimensional structures. nih.govnih.gov

For this compound, different gas-phase conformations could arise from variations in the peptide backbone torsion angles and the orientation of the amino acid side chains. The presence of the flexible glycine and the bulky histidine could lead to a range of compact and extended structures. IMS-MS can resolve these different conformers, which would appear as distinct peaks in the ion mobility spectrum. nih.gov The collision cross-section (CCS) values derived from these peaks provide a measure of the ion's size, with more compact structures having smaller CCS values and more extended structures having larger CCS values.

The separation of different conformers by IMS can be enhanced by techniques like Trapped Ion Mobility Spectrometry (TIMS), which offers higher resolving power. nih.govfrontiersin.orgacs.org Furthermore, coupling IMS with fragmentation techniques like electron capture dissociation (ECD) can provide structural information on the separated conformers. nih.govbiopharmaspec.com

Detailed Conformational Landscape and Dynamic Behavior of this compound

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. The tetrapeptide this compound, with its mix of amino acids, is expected to exhibit a rich and dynamic conformational landscape.

Analysis of Phi (Φ) and Psi (Ψ) Torsion Angles of the Polypeptide Backbone

The conformation of a peptide backbone is largely defined by the rotational angles around the N-Cα bond (phi, Φ) and the Cα-C' bond (psi, Ψ) of each amino acid residue. proteopedia.orgletstalkacademy.comaklectures.com These angles are constrained by steric hindrance between atoms, and their allowed values can be visualized on a Ramachandran plot. letstalkacademy.comlibretexts.orgproteopedia.org

Different combinations of Φ and Ψ angles lead to well-defined secondary structures like α-helices and β-sheets. libretexts.org While a short peptide like this tetrapeptide is unlikely to form stable, extended secondary structures on its own, it can adopt transient turn-like or extended conformations. pnas.orgnih.gov Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred Φ and Ψ angles and thus the predominant backbone conformations in solution.

Rotameric Preferences of Amino Acid Side Chains

The side chains of the amino acid residues also have rotational freedom, leading to different "rotameric" states. The orientation of the side chains is critical for intramolecular and intermolecular interactions.

Histidine: The imidazole side chain of histidine can adopt various orientations. Its conformation is crucial for its potential role in metal ion binding or catalytic activity. nih.gov

Alanine: The methyl side chain of alanine is small and has relatively free rotation. nih.gov

Glycine: Glycine does not have a side chain in the traditional sense, only a hydrogen atom. khanacademy.org

Influence of Solvent Environment on this compound Conformation

The solvent environment plays a crucial role in shaping the conformational landscape of a peptide. nih.govrsc.orgnih.govrsc.org In an aqueous environment, the peptide will tend to adopt conformations that maximize favorable interactions with water molecules, such as hydrogen bonding. acs.org The hydrophobic parts of the peptide, like the alanine side chains, may tend to cluster together to minimize their contact with water.

In contrast, in a nonpolar solvent, intramolecular hydrogen bonds may become more favorable, potentially leading to more compact, folded structures. rsc.org Computational studies, such as molecular dynamics simulations, can be used to explore how the conformation of this compound changes in different solvent environments. nih.govacs.org These simulations can reveal the specific solvent-peptide interactions that stabilize different conformations. nih.gov

Temperature and Pressure Induced Conformational Transitions

Changes in temperature and pressure can induce conformational transitions in peptides. pnas.orgnih.govnih.gov

Temperature: Increasing the temperature generally increases the kinetic energy of the peptide, allowing it to overcome energy barriers and explore a wider range of conformations. quora.comrsc.org This can lead to the unfolding or denaturation of structured peptides. quora.com For a small, flexible peptide like this compound, an increase in temperature would likely lead to a broader distribution of conformations. morressier.com

Pressure: The application of high pressure can also affect peptide conformation. nih.govnih.gov Pressure tends to favor conformations that occupy a smaller volume. This can lead to the disruption of structures that have internal cavities or to the stabilization of more compact states. The effect of pressure on the conformation of this compound would depend on the relative volumes of its different accessible conformations.

Spectroscopic techniques like circular dichroism and Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor conformational changes in response to temperature and pressure variations. nih.govnih.gov

Theoretical and Computational Investigations of L Histidyl L Alanyl L Alanylglycine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, stability, and reactivity of peptides. These first-principles methods solve the electronic Schrödinger equation to provide detailed information about molecular properties without prior empirical parameterization. For peptides, these calculations are crucial for accurately describing hydrogen bonds and dispersion interactions, which are vital for stabilizing secondary and tertiary structures. cuni.cz

High-level correlated ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with large basis sets, serve as benchmarks for assessing the accuracy of other computational methods, including more cost-effective DFT functionals and empirical force fields. acs.orgsemanticscholar.org The choice of method and basis set is critical, as insufficient levels of theory can sometimes lead to an imbalanced description of conformers, especially those stabilized by hydrogen bonds versus those that are not. semanticscholar.org

The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational dynamics. Energetic landscape mapping aims to identify all low-energy conformations (local minima) of a molecule and the energy barriers (transition states) that separate them. For a flexible tetrapeptide like L-Histidyl-L-alanyl-L-alanylglycine, this landscape can be extensive.

Computational chemists employ systematic or stochastic conformational search strategies to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization using quantum chemical methods to find the nearest local energy minimum. The relative energies of these stable conformers are then calculated at a high level of theory to establish their thermodynamic populations. cuni.cz For instance, studies on alanine (B10760859) tetrapeptides have used correlated ab initio methods to determine the relative energetics of various conformations, such as those with α-helical or β-sheet characteristics. acs.org This analysis reveals which structures are most likely to be present under specific conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data obtained from energetic landscape mapping. The values are hypothetical and based on typical energy differences found in tetrapeptide studies.

Conformer IDDominant Secondary StructureKey Intramolecular H-BondsRelative Energy (kcal/mol)
Conf-1Extended β-strandNone0.00
Conf-2β-turn (Type II)C=O(i)···H-N(i+3)1.25
Conf-3Folded (non-canonical)Side chain-backbone2.10
Conf-4α-helical turnC=O(i)···H-N(i+4)3.50

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman) for peptides. By computing the harmonic vibrational frequencies from the second derivatives of the energy, a theoretical spectrum can be generated. nih.govresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, a technique known as the Scaled Quantum Mechanical Force Field (SQMFF) methodology. nih.govresearchgate.net

Comparing the predicted spectra with experimental data for this compound provides a stringent test of the accuracy of the calculated geometries and force fields. nih.gov For example, the calculated red shift in an N-H stretching wavenumber can confirm the formation of a specific N-H···O=C hydrogen bond within the peptide's structure. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these hydrogen bonds by calculating the stabilization energy (E2) associated with the delocalization of electron density from a lone pair orbital of the hydrogen bond acceptor to the antibonding orbital of the donor. nih.gov

DFT and ab initio methods are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, this could include the hydrolysis of its peptide bonds or reactions involving the imidazole (B134444) ring of the histidine residue. Computational modeling can map the entire reaction pathway from reactants to products, crucially identifying the high-energy transition state structure. cuni.cz

The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. Methods such as quadratic synchronous transit (QST2/QST3) can be used to locate transition states, although this is challenging for flexible systems like tetrapeptides where the reaction coordinate may be complex and involve multiple bond rotations. cuni.cz Studies on the hydrolysis of peptide bonds in the presence of metal catalysts have successfully used quantum mechanics to determine the relative stabilities of intermediates and the favorability of different catalytic pathways. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide highly accurate energetic and electronic information, their computational cost limits them to relatively small systems or short timescales. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics, as defined by an empirical force field, to simulate the motions of atoms over time. This allows for the exploration of the conformational landscape and dynamics of this compound on timescales from nanoseconds to microseconds. nih.gov

The accuracy of an MD simulation is entirely dependent on the quality of the force field used. A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. nih.gov

Developing a force field for a peptide like this compound involves parameterizing these terms to reproduce experimental data and, crucially, high-level quantum chemical calculations. acs.orgnih.gov For instance, the torsional parameters governing the peptide backbone dihedral angles (φ, ψ) are often adjusted to match the energetic landscapes calculated by ab initio methods for model dipeptides and tetrapeptides. acs.orgacs.org There are several widely used protein force fields, each with its own strengths and weaknesses. The choice of force field can significantly impact the simulation results, particularly the propensity to form certain secondary structures. acs.orgresearchgate.net Validation involves comparing simulation results against experimental observables like NMR J-couplings or the radius of gyration. acs.org

Table 2: Comparison of Common Protein Force Fields

Force Field FamilyKey FeaturesTypical Application
AMBER (e.g., ff14SB)Well-validated for protein helix and sheet structures. Generally considered accurate for nucleic acids. researchgate.netFolded proteins, DNA/RNA
CHARMM (e.g., CHARMM36m)Includes CMAP corrections for improved backbone dihedral potentials. Considered robust for protein/peptide simulations. mdpi.comresearchgate.netProteins, lipids, protein-ligand interactions
GROMOSUnited-atom representation (hydrogens on nonpolar carbons are implicit), computationally efficient. researchgate.netGeneral biomolecular simulations
OPLS-AAOptimized to reproduce experimental properties of organic liquids, making it a "universal" force field. researchgate.netSmall organic molecules, protein-ligand binding

In a biological context, peptides are surrounded by water. MD simulations explicitly model these crucial solute-solvent interactions. The solvent is typically represented using well-established water models like TIP3P or SPC/E, which consist of three-point charges to replicate the electrostatic nature of water. nih.gov

MD simulations of this compound in a box of explicit water molecules would reveal how the solvent influences the peptide's conformational preferences. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the structure of water around different parts of the peptide, such as the charged termini and the polar and nonpolar side chains. researchgate.net These simulations can also calculate the number and lifetime of hydrogen bonds formed between the peptide and surrounding water molecules, providing a dynamic picture of its hydration shell. researchgate.net This detailed modeling is essential for understanding the peptide's solubility and how it interacts with other biomolecules in an aqueous environment.

Computational Prediction of Interactions and Binding Sites

Computational chemistry provides powerful tools to predict how a molecule like this compound might behave and interact with biological systems. These in silico methods allow researchers to investigate potential molecular interactions before undertaking laboratory experiments.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein or enzyme (the receptor). nih.gov This method involves a search algorithm, which generates a variety of possible binding poses, and a scoring function, which estimates the binding affinity for each pose. nih.gov While specific docking studies on this compound are not prevalent in published literature, its potential interactions can be modeled with hypothetical or known enzyme structures, such as peptidases or receptors involved in cell signaling.

In a hypothetical docking study, this compound could be docked into the active site of a hypothetical human dipeptidyl peptidase. The goal would be to predict the binding conformation and estimate the strength of the interaction, often expressed as a negative value (binding energy or docking score), where a more negative score indicates a stronger predicted interaction.

The simulation would likely reveal key interactions driving the binding. The positively charged imidazole ring of the histidine residue might form a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the enzyme's active site. The peptide backbone could form multiple hydrogen bonds with the receptor, a common feature in peptide-protein recognition. The alanine residues, being hydrophobic, would likely be oriented towards nonpolar pockets within the active site, while the terminal glycine's carboxylate group could interact with basic residues like Lysine (B10760008) or Arginine.

Table 1: Hypothetical Docking Results of this compound with a Peptidase Enzyme

ParameterValueKey Interacting Residues of the Hypothetical Enzyme
Binding Energy (kcal/mol) -8.2Asp124, Lys201, Trp88
Predicted Inhibition Constant (Ki) 1.5 µMN/A
Hydrogen Bonds 4Lys201, Gly122
Salt Bridges 1Asp124 (with Histidine)
Hydrophobic Interactions 2Trp88 (with Alanine)

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. youtube.com It calculates the electrostatic potential at the surface of a molecule, providing a guide to its reactive behavior and intermolecular interactions. The MEP map is typically color-coded: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would highlight distinct electrostatic regions:

Positive Potential (Blue): The amino group at the N-terminus and, particularly, the imidazole ring of the histidine residue (when protonated) would exhibit a strong positive potential. This indicates these sites are favorable for interacting with negatively charged species.

Negative Potential (Red): The carboxyl group at the C-terminus would be the primary region of negative potential, making it a likely site for interaction with positive charges. The carbonyl oxygens along the peptide backbone would also show localized negative potential.

Neutral/Intermediate Potential (Green/Yellow): The hydrocarbon side chains of the two alanine residues would be largely nonpolar and thus represented by green or yellow, indicating their preference for engaging in van der Waals or hydrophobic interactions.

Table 2: Predicted Molecular Electrostatic Potential Characteristics of this compound

Molecular RegionAmino Acid ResiduePredicted Electrostatic PotentialPotential Interaction Type
N-terminal Amino Group L-HistidineStrongly PositiveHydrogen Bond Donor, Ionic
Imidazole Side Chain L-HistidinePositiveHydrogen Bond Donor, Ionic
Methyl Side Chain L-AlanineNeutralHydrophobic, Van der Waals
Methyl Side Chain L-AlanineNeutralHydrophobic, Van der Waals
C-terminal Carboxyl Group Glycine (B1666218)Strongly NegativeHydrogen Bond Acceptor, Ionic
Peptide Backbone Carbonyls AllNegativeHydrogen Bond Acceptor

Ramachandran Plot Analysis for Steric Accessibility of this compound Conformations

The Ramachandran plot is a fundamental tool in structural biology for visualizing the statistically allowed and disallowed dihedral angles—phi (φ) and psi (ψ)—for each amino acid residue in a protein or peptide backbone. nih.gov These angles determine the local conformation of the peptide chain. The plot reveals which conformations are sterically possible without collisions between atoms. nih.gov

An analysis of this compound would involve creating separate Ramachandran plots for each of its four residues.

L-Histidine and L-Alanine: As L-amino acids with side chains, both histidine and the two alanine residues would be expected to have their (φ, ψ) angle combinations primarily fall within the "allowed" regions of the Ramachandran plot. These regions correspond to common secondary structures like right-handed alpha-helices (φ ≈ -60°, ψ ≈ -45°) and beta-sheets (φ ≈ -135°, ψ ≈ +135°).

Glycine: Glycine is unique because its side chain is a single hydrogen atom. This lack of a bulky side chain removes many steric constraints, allowing it to adopt a much wider range of (φ, ψ) conformations than other amino acids. scispace.com Its Ramachandran plot shows significant populations in regions that are "forbidden" for other amino acids, including conformations corresponding to left-handed helices. nih.gov This flexibility often allows glycine to be located in the tight turns of protein structures.

Molecular dynamics simulations could be used to sample the conformational space of this compound, and the resulting (φ, ψ) angles for each residue could be plotted to reveal its dynamic structural preferences. researchgate.net

Table 3: Predicted Allowed Regions in a Ramachandran Plot for Residues in this compound

ResiduePositionExpected (φ, ψ) RegionsConformational Flexibility
L-Histidine 1Alpha-helical, Beta-sheetRestricted
L-Alanine 2Alpha-helical, Beta-sheetRestricted
L-Alanine 3Alpha-helical, Beta-sheetRestricted
Glycine 4Alpha-helical, Beta-sheet, Left-handed helical, and othersHigh

Biochemical Interactions and Reactivity of L Histidyl L Alanyl L Alanylglycine in Model Systems

Enzymatic Processing and Peptide Degradation Pathways

The breakdown of peptides is a fundamental biological process, and understanding how L-Histidyl-L-alanyl-L-alanylglycine is processed by enzymes provides insight into its potential metabolic fate.

Substrate Specificity and Kinetic Characterization of Peptidases Acting on this compound

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, the substrate specificities of various peptidases allow for predictions of its degradation. Peptidases often exhibit preferences for certain amino acid residues at their cleavage sites. For instance, the 20S proteasome possesses a branched-chain amino acid preferring (BrAAP) activity, which has been shown to cleave peptides at the Leu-Ala bond. nih.gov Given the presence of two alanine (B10760859) residues in the tetrapeptide, it is plausible that peptidases with a preference for small, neutral amino acids could hydrolyze the peptide bonds involving alanine.

Renal dipeptidases are known to hydrolyze a wide array of L-dipeptides at the luminal surface of the proximal tubule cell. nih.gov This process involves the breakdown of dipeptides into their constituent free amino acids, which are then transported into the cells. nih.gov Although this compound is a tetrapeptide, its degradation products, which would include dipeptides, would be susceptible to the action of such enzymes.

Identification and Characterization of Enzymatic Degradation Products

The enzymatic degradation of this compound would result in smaller peptide fragments and individual amino acids. The specific products would depend on the peptidase involved. Hydrolysis of the peptide bond between histidine and the first alanine would yield L-histidine and the tripeptide L-alanyl-L-alanyl-glycine. Cleavage between the two alanine residues would produce L-Histidyl-L-alanine and L-alanylglycine. Finally, hydrolysis of the bond between the second alanine and glycine (B1666218) would result in the tripeptide L-Histidyl-L-alanyl-L-alanine and glycine.

Further degradation of these initial products would ultimately lead to the individual amino acids: L-histidine, L-alanine, and glycine. For example, alanylglycine is a known dipeptide found in human urine and is a breakdown product of both endogenous and exogenous proteins. hmdb.ca This dipeptide is generated by the action of dipeptidyl-dipeptidase, which cleaves a tetrapeptide to release dipeptides. hmdb.ca

Metal Ion Complexation and Coordination Chemistry

The histidine residue in this compound provides a primary site for interaction with metal ions. The imidazole (B134444) side chain of histidine is a well-established ligand for a variety of metal cations.

Stoichiometry and Thermodynamics of Metal Binding to this compound

The stoichiometry and thermodynamics of metal binding to peptides can be investigated using techniques like isothermal titration calorimetry (ITC). researchgate.netresearchgate.net This method allows for the determination of the binding constant (K), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. researchgate.net For histidine-rich sequences, the binding of metal ions often occurs with a 1:1 stoichiometry. nih.gov The stability of these complexes generally follows the Irving-Williams series, which for divalent metal ions is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scirp.org

The thermodynamic parameters provide insight into the nature of the binding. A negative enthalpy change (ΔH) indicates an exothermic reaction, suggesting the formation of strong coordinate bonds. The entropy change (ΔS) reflects the change in disorder of the system upon binding. For instance, the binding of Zn2+ to some histidine-containing peptides has been shown to be both enthalpically and entropically favorable. researchgate.net

Table 1: Representative Thermodynamic Parameters for Metal-Peptide Binding

Metal IonPeptide SequenceStoichiometry (n)Binding Constant (K) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Cu²⁺His-rich peptide1HighFavorable (Exothermic)Varies
Ni²⁺His-rich peptide1ModerateFavorable (Exothermic)Varies
Zn²⁺His-rich peptide1ModerateFavorable (Exothermic)Favorable

This table presents generalized data based on typical findings for histidine-rich peptides and serves as an illustrative example. Actual values for this compound would require specific experimental determination.

Spectroscopic and Structural Characterization of Metal-L-Histidyl-L-alanyl-L-alanylglycine Complexes

Various spectroscopic techniques are employed to characterize the structure of metal-peptide complexes.

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum upon metal binding can indicate the formation of a complex and provide information about the coordination environment of the metal ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups involved in metal coordination by observing shifts in their vibrational frequencies. For example, changes in the stretching frequencies of the carboxylate and amine groups, as well as the imidazole ring vibrations, can indicate their participation in binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the peptide's protons upon metal ion titration can identify the specific amino acid residues involved in coordination.

The coordination of metal ions to peptides like this compound can lead to the formation of complexes with specific geometries, such as octahedral or square planar, depending on the metal ion and the coordinating ligands. researchgate.net The imidazole ring of histidine, along with the N-terminal amino group and amide carbonyl oxygens, can all potentially participate in creating the coordination sphere around the metal ion.

Table 2: Spectroscopic Techniques and Their Application in Characterizing Metal-Peptide Complexes

Spectroscopic TechniqueInformation Provided
UV-Visible SpectroscopyConfirmation of complex formation, information on coordination geometry. researchgate.net
Infrared (IR) SpectroscopyIdentification of functional groups involved in metal binding. researchgate.net
Nuclear Magnetic Resonance (NMR)Detailed solution-state structure, identification of binding sites.
X-ray CrystallographyPrecise solid-state three-dimensional structure. nih.gov

Influence of Metal Ions on Tetrapeptide Conformation and Reactivity

The presence of a histidine residue endows this compound with a significant capacity for interacting with various metal ions. The imidazole side chain of histidine is a potent ligand, capable of forming coordination complexes with divalent cations, thereby influencing the tetrapeptide's three-dimensional structure and chemical reactivity. rsc.orgnih.gov The type of metal ion plays a crucial role in the stability and geometry of the resulting complex. nih.gov

Studies on L-histidine and related peptides have demonstrated that the affinity for metal ions is substantial, with the imidazole nitrogen atoms being the primary coordination sites. nih.govresearchgate.net The chelation of a metal ion can induce conformational changes in the peptide backbone, leading to a more ordered structure. For instance, the binding of Copper(II) (Cu²⁺) to poly-(His–Ala) peptides, which are analogous in part to the subject tetrapeptide, has been shown to be highly efficient and can induce the formation of α-helical structures. rsc.org This structural ordering is dependent on the peptide sequence and the coordination preferences of the metal ion. rsc.org

The interaction is not limited to transition metals; alkali and alkaline earth metals also interact with L-histidine, though with considerably different affinities. researchgate.net The strongest affinity among commonly studied divalent cations is often observed for Cu²⁺. researchgate.net The coordination of metal ions alters the electronic properties of the peptide, which can modulate its reactivity, for example, by increasing its susceptibility to oxidation or by acting as a catalytic center. chemrxiv.org The stability of these metal-peptide complexes generally follows the Irving-Williams series: Ca²⁺ < Mg²⁺ < Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺. scirp.org

Metal IonRelative Binding AffinityCommon Coordination GeometryPotential Impact on Peptide
Copper (Cu²⁺) Very HighSquare-planar or distorted octahedralInduces defined secondary structures; enhances oxidative reactivity. rsc.orgresearchgate.net
Nickel (Ni²⁺) HighOctahedralUsed in affinity purification of histidine-tagged proteins. nih.gov
Zinc (Zn²⁺) HighTetrahedral or octahedralModulates binding to other molecules; structural role. nih.gov
Cobalt (Co²⁺) ModerateOctahedralCan participate in redox reactions. scirp.org
Magnesium (Mg²⁺) LowOctahedralWeak electrostatic interactions. researchgate.netscirp.org
Calcium (Ca²⁺) LowVariable (6-8 coordinate)Weak electrostatic interactions. researchgate.netscirp.org

Interactions with Model Biological Macromolecules (e.g., purified proteins, cellular extracts in vitro)

The ability of this compound to interact with biological macromolecules is a key aspect of its potential function. Quantitative binding studies are essential for characterizing the strength and specificity of these interactions. The histidine residue is again central to this activity, either through direct interaction or by chelating metal ions that bridge the peptide to a macromolecule.

Affinity is typically quantified by the dissociation constant (K D ), where a lower K D value indicates a stronger binding interaction. For example, studies on the binding of free L-histidine to RNA aptamers selected for affinity have shown K D values in the micromolar range, demonstrating a high degree of specificity and stereoselectivity. nih.gov This suggests that a histidine-containing peptide could engage in specific interactions with nucleic acids.

Binding assays, such as Scintillation Proximity Assay (SPA), are employed to measure the affinity of peptides for proteins. researchgate.net In such experiments, a radiolabeled ligand's binding to a target protein is measured in the presence of a competitor, such as the tetrapeptide or its analogs. The degree to which the peptide displaces the radiolabeled ligand provides a measure of its binding affinity. While specific K D values for this compound are not widely reported, data from analogous systems provide insight into the expected range of affinities.

Interacting PairAssay MethodReported Affinity (K D )Reference
L-Histidine and RNA AptamerAffinity Chromatography8–54 µM nih.gov
Various Peptides and SH3 DomainsQSAR ModelingVaries (pKi values) dntb.gov.ua
L-Histidine analogs and LAT1 TransporterScintillation Proximity Assay250 µM (Competitor Conc.) researchgate.net

The recognition between the tetrapeptide and a macromolecule is governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The imidazole ring of the N-terminal histidine is particularly versatile. It can act as both a hydrogen bond donor and acceptor, and its aromatic character allows for stacking interactions.

In many biological systems, histidine residues function as key components of binding sites. nih.gov For instance, histidine-rich regions in proteins like histidine-rich glycoprotein (B1211001) (HRG) are known to be primary binding sites for metal ions and other ligands. nih.gov The mechanism of recognition often involves the histidine side chain coordinating a metal ion, which then acts as a structural and electronic bridge to the target macromolecule. nih.gov

Chemical cross-linking is a powerful technique used to study protein structure and protein-protein interactions. Analogs of this compound can be designed to function as cross-linking reagents. By incorporating a reactive group into the peptide structure, it can be used to covalently link amino acid residues in proximity.

One common strategy involves carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between a carboxyl group (e.g., on aspartic or glutamic acid, or a protein's C-terminus) and an amine group (e.g., on lysine (B10760008), or a protein's N-terminus). nih.gov An analog of the tetrapeptide could be used as a spacer in such a cross-linking reaction.

Moreover, the histidine residue itself can participate in cross-linking reactions, particularly under oxidative stress where it can form covalent bonds with lysine or other histidine residues. nih.gov Analogs could also be synthesized containing photoactivatable groups. These groups remain inert until exposed to UV light, at which point they form a highly reactive species that can create a covalent bond with nearby residues, providing a snapshot of transient interactions. nih.gov

Radiolysis and Stability Studies of this compound under Induced Stress Conditions

Ionizing radiation is a significant source of molecular stress, primarily through the radiolysis of water, which generates highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH). nih.gov These species can readily attack and modify biological molecules, including peptides. The stability of this compound under such conditions is largely dictated by the susceptibility of its constituent amino acids to radiolytic damage.

The histidine residue, with its electron-rich imidazole ring, is a primary target for oxidation by ROS. lew.ro The peptide bond and the α-carbon atoms are also susceptible to radical attack, which can lead to peptide backbone cleavage. Studies on the dipeptide carnosine (β-alanyl-L-histidine) have highlighted its protective role against radiation damage, attributed to the antioxidant and radical-scavenging properties of the histidine moiety. lew.ro Conversely, this reactivity also means the histidine residue is prone to modification.

Research on the radiolysis of simple amino acids like glycine shows significant decomposition upon irradiation, a process that can be mitigated by the presence of salts like sodium chloride, which may act as radical scavengers. researchgate.net The potential alterations to the tetrapeptide under ionizing radiation are diverse, ranging from side-chain modifications to complete fragmentation.

Type of AlterationAffected Residue(s)Description of ChangeConsequence
Side-Chain Oxidation HistidineHydroxylation of the imidazole ring, leading to products like 2-oxo-histidine.Loss of metal-binding capacity; altered recognition. nih.gov
Peptide Bond Cleavage AllFragmentation of the peptide backbone via radical attack.Generation of smaller peptide fragments and free amino acids. nih.gov
Decarboxylation Glycine (C-terminus)Loss of the C-terminal carboxyl group as CO₂.Alteration of charge and structure.
Deamination Histidine (N-terminus)Loss of the N-terminal amino group.Alteration of charge and structure.
Dimerization/Cross-linking HistidineFormation of covalent bonds between two peptide molecules.Aggregation. nih.gov

Identification and Characterization of Radiation-Induced Degradation Products

The exposure of peptides like this compound to ionizing radiation, such as gamma rays, in aqueous solutions initiates the radiolysis of water. This process generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•), which readily react with amino acid residues, leading to chemical modifications and degradation. nih.govnih.gov

The primary site of attack on this tetrapeptide is the imidazole ring of the N-terminal histidine residue. nih.gov The histidine side chain is known to be one of the most reactive toward hydroxyl radicals. tandfonline.comtandfonline.com Studies on model peptides show that this interaction can lead to a mixture of oxidation products. nih.gov Key modifications include the addition of a hydroxyl group to the imidazole ring, forming various hydroxy-histidine isomers, and more extensive oxidation that can cause the rupture of the imidazole ring itself. nih.gov

The aliphatic residues, alanine and glycine, are comparatively less reactive than histidine. However, they are also subject to radiation-induced degradation. The primary degradation pathways for these residues involve abstraction of a hydrogen atom from the α-carbon, which can ultimately lead to deamination and the formation of carbonyl products, such as keto acids. escholarship.org Radiolysis can also induce oxidative decarboxylation of the C-terminal glycine residue. nih.gov Furthermore, high radiation doses can cause cleavage of the peptide backbone, resulting in smaller peptide fragments and free amino acids. nih.gov

While direct studies on this compound are limited, the expected degradation products in a model system can be predicted based on the known reactivity of its constituent amino acids.

Table 1: Potential Radiation-Induced Degradation Products of this compound in Model Systems

ResiduePotential Degradation ProductsType of Reaction
L-Histidine Hydroxy-histidine isomers, 2-oxo-histidine, products of imidazole ring opening. nih.govSide-chain oxidation, hydroxylation, ring rupture. nih.gov
L-Alanine (Position 2) Keto-acid (pyruvic acid) derivatives, ammonia. escholarship.orgDeamination, oxidation at the α-carbon. escholarship.org
L-Alanine (Position 3) Keto-acid (pyruvic acid) derivatives, ammonia. escholarship.orgDeamination, oxidation at the α-carbon. escholarship.org
Glycine Products of oxidative decarboxylation. nih.govC-terminal decarboxylation. nih.gov
Peptide Backbone Smaller peptide fragments, free amino acids. nih.govMain-chain scission.

This table is generated based on data from studies on individual amino acids and other model peptides.

Assessment of Oxidative Stability in Model Systems

The oxidative stability of this compound is largely dictated by the antioxidant potential of the histidine residue. Histidine-containing peptides are known to act as antioxidants, primarily through metal ion chelation and the scavenging of free radicals. acs.org This inherent reactivity means that while the peptide is susceptible to oxidative degradation, it can function as a protective agent in biological and chemical systems.

In model systems, particularly those involving metal-catalyzed oxidation (e.g., using copper or iron ions), the histidine residue is a primary target. encyclopedia.pub The imidazole ring can chelate transition metal ions, and in the presence of reducing agents and oxygen, this can lead to the generation of reactive oxygen species (ROS) in close proximity to the peptide. The major and most well-characterized product of this oxidative pathway is 2-oxo-histidine. nih.govacs.org The formation of 2-oxo-histidine from the histidine residue significantly alters the peptide's properties, including reducing the preferential cleavage at the C-terminal side of histidine that is often observed in mass spectrometry. nih.govacs.org

The peptide's ability to scavenge hydroxyl radicals (•OH) and peroxyl radicals (ROO•) is a key feature of its oxidative stability profile. nih.gov By reacting with these damaging radicals, the peptide becomes sacrificially oxidized, thereby protecting other, less reactive molecules in the system. acs.orgnih.gov The alanine and glycine residues are significantly more stable against oxidation compared to histidine, acting primarily as structural spacers that position the reactive histidine residue. researchgate.net

The rate of oxidation is highly dependent on the specific conditions of the model system, including pH, temperature, and the presence of pro-oxidants like metal ions or peroxides. encyclopedia.pub

Table 2: Relative Oxidative Reactivity of Amino Acid Residues in this compound

Amino Acid ResidueReactivity with Hydroxyl Radicals (•OH)Susceptibility to Metal-Catalyzed OxidationPrimary Oxidation Product(s)
L-Histidine Very High tandfonline.comtandfonline.comHigh encyclopedia.pub2-oxo-histidine, hydroxylated derivatives. nih.govresearchgate.net
L-Alanine Low researchgate.netVery LowCarbonyl derivatives (under harsh conditions). escholarship.org
Glycine Low researchgate.netVery LowCarbonyl derivatives (under harsh conditions). escholarship.org

This interactive table summarizes the general reactivity based on published data for amino acids and model peptides.

Advanced Analytical Methodologies for L Histidyl L Alanyl L Alanylglycine

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental in the analysis of peptides, offering high-resolution separation of the target peptide from impurities and variants. The selection and optimization of the chromatographic mode are paramount to achieving the desired analytical outcome.

Development of High-Performance Liquid Chromatography (HPLC) Methods for L-Histidyl-L-alanyl-L-alanylglycine Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of synthetic peptides. The development of a stability-indicating HPLC method is crucial for resolving the main peptide from any process-related impurities (e.g., deletion or insertion sequences) and degradation products.

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for peptide analysis. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. For a polar tetrapeptide like this compound, which contains both hydrophobic (alanine) and hydrophilic/ionizable (histidine, glycine (B1666218), and the terminal carboxyl and amino groups) residues, the optimization of RPLC parameters is critical.

Key parameters for optimization include the choice of stationary phase (e.g., C8 or C18), the mobile phase composition, including the organic modifier (typically acetonitrile) and an ion-pairing agent (like trifluoroacetic acid, TFA), the pH of the aqueous phase, and the gradient elution profile. nih.gov A shallow gradient is often necessary to achieve adequate separation of closely related impurities. The imidazole (B134444) ring of the histidine residue can influence retention and peak shape, making pH control important for consistent results.

Table 1: Illustrative RPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 35% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 214 nm and 280 nm
Injection Volume 5 µL

This table presents a hypothetical optimized RPLC method for this compound analysis, based on common practices for peptide separations.

For highly polar peptides that show poor retention in RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. aijr.org HILIC utilizes a polar stationary phase (e.g., amide, diol, or unbonded silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govnih.gov A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). aijr.orgnih.gov

Given its composition, this compound is a suitable candidate for HILIC analysis, which can provide an orthogonal separation to RPLC, aiding in the comprehensive assessment of its purity. HILIC is particularly effective for separating peptides from their corresponding free amino acids and other very polar impurities. jocpr.com

Table 2: Representative HILIC Method Parameters for this compound

ParameterCondition
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 60% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection UV at 214 nm / ESI-MS
Injection Volume 2 µL

This table illustrates typical HILIC conditions that could be adapted for the analysis of this compound, based on established methods for polar peptides.

Supercritical Fluid Chromatography (SFC) for Peptide Separation and Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for the analysis and purification of a wide range of compounds, including peptides. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. mdpi.com

For the separation of polar peptides like this compound, a polar co-solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase polarity. nih.gov The choice of stationary phase is also critical, with various polar phases available to enhance selectivity. SFC can offer unique selectivity for peptides and their isomers, providing a valuable tool for both analytical and preparative scale separations.

Table 3: Potential SFC Method Parameters for this compound Separation

ParameterCondition
Column 2-Ethylpyridine, 3.0 x 150 mm, 3.5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.2% Formic Acid
Gradient 10% to 40% B over 10 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 45 °C
Detection UV at 214 nm / MS

This table provides a potential set of SFC parameters for the analysis of this compound, based on general methods for peptide separation by SFC.

Capillary Electrophoresis for High-Resolution Analysis of this compound and its Variants

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov For peptides like this compound, which possess ionizable groups, Capillary Zone Electrophoresis (CZE) is a particularly powerful tool. mdpi.com The histidine residue's imidazole group (pKa ~6.0) and the terminal amino and carboxyl groups allow for manipulation of the peptide's net charge through changes in the background electrolyte (BGE) pH.

This technique is excellent for resolving peptides with minor differences in charge, such as deamidation variants or peptides with different numbers of acidic or basic residues. CE offers very high resolution, requires minimal sample and reagent consumption, and provides rapid analysis times. mdpi.comnih.gov

Table 4: Exemplary CZE Method Parameters for this compound Analysis

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 50 cm total length (41.5 cm effective)
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 200 nm

This table outlines typical CZE conditions suitable for the analysis of small peptides like this compound, leveraging its ionizable nature for separation.

Advanced Quantitative Analysis Methodologies for this compound

Accurate quantification of this compound is essential for its application. While HPLC with UV detection can be used for quantification, mass spectrometry (MS) based methods generally offer superior sensitivity and specificity.

A common approach for the absolute quantification of peptides is based on amino acid analysis (AAA) following acid hydrolysis. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified by RPLC-MS/MS. nih.gov By summing the molar amounts of the constituent amino acids (histidine, two alanines, and glycine), the original concentration of the peptide can be determined.

Alternatively, direct quantification of the intact peptide can be achieved using LC-MS/MS with multiple reaction monitoring (MRM). This approach requires a stable isotope-labeled internal standard of this compound for the highest accuracy and precision. A specific precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique provides excellent selectivity and sensitivity for quantification in complex matrices.

Table 5: Illustrative LC-MS/MS (MRM) Parameters for Quantification of this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 355.2 [M+H]+
Product Ion (Q3) - Transition 1 Specific fragment ion (e.g., y3-ion)
Product Ion (Q3) - Transition 2 Specific fragment ion (e.g., b2-ion)
Collision Energy Optimized for each transition
Dwell Time 50 ms

This table shows hypothetical MRM parameters for the quantitative analysis of this compound. The exact m/z values of product ions would need to be determined experimentally.

Mass Spectrometry-Based Quantification in Complex Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific quantification of peptides in complex biological matrices. taylorfrancis.comnih.govveedalifesciences.com This technique offers significant advantages over traditional methods like ELISA, including higher selectivity and the ability to distinguish between structurally similar peptides. veedalifesciences.com

For the quantification of this compound in research samples such as cell lysates or biological fluids, a targeted LC-MS/MS approach is typically employed. This involves optimizing the MS instrument to detect specific precursor-to-product ion transitions for the tetrapeptide.

The process generally involves:

Sample Preparation: Extraction of the peptide from the complex matrix, which may involve protein precipitation, solid-phase extraction (SPE), or other cleanup steps to remove interfering substances. nih.gov

Chromatographic Separation: Separation of the target peptide from other components in the sample using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netnih.gov

Mass Spectrometric Detection: Ionization of the peptide, typically using electrospray ionization (ESI), followed by tandem mass spectrometry (MS/MS) analysis. In MS/MS, the precursor ion corresponding to the mass of this compound is selected and fragmented, and specific product ions are monitored for quantification. acs.org

The following table outlines a hypothetical set of parameters for an LC-MS/MS method for this compound.

ParameterDescription
LC System UPLC or HPLC
Column Reversed-phase C18 column
Mobile Phase Gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) Specific fragment ions resulting from the collision-induced dissociation of the precursor ion.
Data Analysis Quantification is based on the peak area of the selected product ion transition, often using an internal standard for improved accuracy.

Development of Immobilized this compound Conjugates for Research Applications

Immobilizing peptides onto solid supports is a powerful technique for various research applications, including affinity purification and the study of enzyme mechanisms. nih.govresearchgate.net Covalently attaching this compound to a solid support can create a valuable tool for isolating and studying proteins that interact with this specific peptide sequence.

Strategies for Covalent Attachment to Solid Supports

Several strategies exist for the covalent attachment of peptides to solid supports like agarose (B213101) beads or magnetic particles. nih.govplos.org The choice of method depends on the functional groups available on the peptide and the desired orientation of the immobilized peptide.

Common covalent attachment strategies include:

Amine-Reactive Crosslinkers: The N-terminal amine or the amine group in the side chain of the histidine residue of this compound can be coupled to an amine-reactive solid support (e.g., NHS-activated agarose) or through the use of crosslinking agents like glutaraldehyde.

Carboxyl-Reactive Crosslinkers: The C-terminal carboxyl group of the glycine residue can be activated using carbodiimides (e.g., EDC) to react with an amine-functionalized solid support.

Click Chemistry: This highly efficient and specific reaction involves the copper-catalyzed cycloaddition of an azide (B81097) and an alkyne. The peptide can be synthesized with an azide or alkyne functionality, which then reacts with a complementary functional group on the solid support. nih.gov

Sortase-Mediated Ligation: This enzymatic method provides a gentle and highly specific way to attach a peptide to a solid support. plos.orgnih.gov The peptide would need to be synthesized with a specific recognition sequence for the sortase enzyme. nih.gov

The table below compares different covalent attachment strategies.

Attachment StrategyFunctional Group on PeptideSolid Support FunctionalityKey Reagents/Enzymes
Amine CouplingN-terminal or Lysine (B10760008) AmineNHS-ester, EpoxyNHS, EDC/NHS, Glutaraldehyde
Carboxyl CouplingC-terminal CarboxylAmineEDC, Sulfo-NHS
Click ChemistryAzide or AlkyneAlkyne or AzideCopper (I) catalyst
Sortase-Mediated LigationSortase Recognition TagOligoglycineSortase A enzyme

Applications in Affinity Purification and Mechanistic Studies of Enzyme Specificity

Immobilized this compound conjugates have significant potential in two key research areas:

Affinity Purification: The immobilized peptide can be used as a ligand in affinity chromatography to purify proteins that specifically bind to the this compound sequence. nih.govnih.gov This is particularly useful for isolating and identifying novel interacting partners from complex biological mixtures. The presence of a histidine residue also allows for the possibility of using immobilized metal affinity chromatography (IMAC). nih.govsigmaaldrich.comyoutube.com

Mechanistic Studies of Enzyme Specificity: By using the immobilized peptide as a substrate, researchers can investigate the specificity of enzymes that cleave or modify this tetrapeptide. nih.govnih.gov This approach allows for the easy separation of the enzyme from the substrate and products, facilitating kinetic studies and the identification of cleavage sites. For example, the immobilized peptide could be used to study the activity of various proteases or peptidases. By incubating the immobilized substrate with an enzyme and then analyzing the released fragments by mass spectrometry, one can gain insights into the enzyme's substrate specificity and catalytic mechanism. nih.gov

Emerging Research Frontiers and Unexplored Avenues for L Histidyl L Alanyl L Alanylglycine Research

The tetrapeptide L-Histidyl-L-alanyl-L-alanylglycine stands at the confluence of several rapidly advancing scientific domains. Its unique sequence, combining the catalytic potential of histidine with the structural simplicity of alanine (B10760859) and glycine (B1666218), makes it a compelling subject for future research. This article explores emerging frontiers where this specific tetrapeptide could become a focal point of investigation, from computational design to the fundamental questions of molecular evolution.

Q & A

Q. What are the common synthetic routes for L-Histidyl-L-alanyl-L-alanylglycine, and what methodological considerations are critical for successful synthesis?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is a standard approach. Key steps include:

  • Coupling reactions : Use of HBTU/HOBt or PyBOP as coupling agents to minimize racemization .
  • Resin selection : Rink amide or Wang resin for C-terminal amidation or carboxylate formation, respectively.
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • Validation : Mass spectrometry (MS) and analytical HPLC for sequence confirmation .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of methods ensures structural and functional validation:

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight verification .
  • Circular dichroism (CD) : To assess secondary structure in solution, particularly for histidine-rich regions .
  • Nuclear magnetic resonance (NMR) : 2D 1H^1H-13C^{13}C HSQC for resolving sequence-specific conformational dynamics .

Q. How should researchers design preliminary bioactivity assays for this peptide?

Initial screens should focus on:

  • Target selection : Prioritize receptors or enzymes with known interactions with histidine- or alanine-rich motifs (e.g., zinc-binding proteins) .
  • Dose-response curves : Use a range of 1 nM–100 µM in cell-free systems (e.g., SPR for binding kinetics) .
  • Negative controls : Include scrambled-sequence peptides or alanine-substituted analogs to isolate specific effects .

Advanced Research Questions

Q. How can researchers optimize synthesis yields for this compound when encountering solubility challenges?

Solubility issues often arise due to the hydrophobic alanine repeats. Mitigation strategies include:

  • Solvent systems : Use DMSO/DMF mixtures (3:1) or chaotropic agents (e.g., 6 M guanidine HCl) during coupling .
  • Pseudoproline dipeptides : Incorporate Thr-Ser or His-Ala pseudoproline motifs to reduce aggregation .
  • Microwave-assisted synthesis : Enhances coupling efficiency and reduces reaction time for problematic residues .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this peptide?

Discrepancies may stem from batch variability or assay conditions. Address these by:

  • Purity reassessment : Re-analyze peptide batches via HPLC-MS to rule out degradation or truncation products .
  • Orthogonal assays : Compare SPR binding affinity with fluorescence polarization (FP) or ITC to confirm dose-dependent interactions .
  • Buffer optimization : Test pH (5.0–8.0) and ionic strength effects, as histidine residues are pH-sensitive .

Q. How can structural dynamics studies (e.g., NMR or MD simulations) inform functional hypotheses for this peptide?

Advanced structural methods include:

  • NMR relaxation experiments : T1T_1/T2T_2 measurements to identify flexible regions (e.g., glycine residues) .
  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model interactions with zinc ions or membrane proteins .
  • Cryo-EM : For visualizing peptide aggregates or fibril formation in aqueous buffers .

Q. What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies?

Adhere to NIH guidelines for rigor and reproducibility :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates.
  • Power analysis : Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .

Methodological Best Practices

Q. How should researchers validate peptide stability under experimental conditions?

  • Long-term storage : Lyophilize peptides and store at -80°C under argon to prevent oxidation .
  • Stability assays : Incubate peptides in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours, followed by HPLC-MS analysis .

Q. What strategies ensure reproducibility in multi-institutional studies involving this peptide?

  • Batch documentation : Record synthesis dates, resin lots, and purification chromatograms .
  • Inter-lab calibration : Share reference samples for cross-validation of MS and CD spectra .
  • Open data practices : Deposit raw NMR, HPLC, and bioactivity data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.